molecular formula C4H5O4- B8765095 Ethanedioic acid, monoethyl ester

Ethanedioic acid, monoethyl ester

Cat. No.: B8765095
M. Wt: 117.08 g/mol
InChI Key: JRMAQQQTXDJDNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanedioic acid, monoethyl ester (CAS 617-37-8), also known as monoethyl oxalate or ethyl hydrogen oxalate, is an organic ester derived from oxalic acid. Its molecular formula is C₄H₆O₄, with a molecular weight of 118.088 g/mol . Structurally, it consists of one ethyl group esterified to one carboxylic acid group of oxalic acid, leaving the second carboxylic group free (HOOC-COOCH₂CH₃).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethanedioic acid, monoethyl ester, and how do reaction conditions influence yield and purity?

this compound (CAS 617-37-8) is typically synthesized via esterification of oxalic acid with ethanol under acidic catalysis. Key variables include temperature control (60–80°C), molar ratios (oxalic acid:ethanol ~1:1.2), and reaction time (4–6 hours). Impurities such as diethyl oxalate may form if excess ethanol is used. Purification via fractional distillation or recrystallization is critical, with purity levels often reaching 95% as noted in commercial standards . Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (e.g., singlet for ester carbonyl at δ 165–170 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

PropertyValueMethod/Reference
Molecular formulaC₄H₆O₄High-resolution MS
Molecular weight118.088 g/molCalculated
Boiling point~200°C (decomposes)Differential scanning calorimetry (DSC)
SolubilityMiscible in polar solvents (e.g., ethanol, acetone)Solubility tests
Advanced Analysis : Use FTIR to identify functional groups (e.g., C=O stretch at 1740 cm⁻¹) and X-ray crystallography for solid-state structure elucidation .

Advanced Research Questions

Q. What role does this compound play in palladium-catalyzed C–H activation reactions?

The ester serves as a ligand or directing group in Pd-catalyzed oxidative cyclization reactions. For example, arylphosphonic acid monoethyl esters undergo cyclization to form dibenzooxaphosphorin oxides with yields up to 70% under aerobic conditions . Steric and electronic effects of substituents (e.g., methoxy groups) influence regioselectivity and efficiency. Methodological Tip : Optimize ligand-to-metal ratios (1:1 to 2:1) and reaction time (12–24 hours) to balance yield and selectivity .

Q. How can researchers address contradictions in experimental data related to ester purity and reaction yields?

Discrepancies often arise from:

  • Purity variations : Commercial samples may have 95% purity due to residual solvents , affecting reproducibility.
  • Reaction conditions : Yield differences (e.g., 65% vs. 70% in Pd-catalyzed reactions) stem from oxygen sensitivity or trace moisture .
    Resolution Strategy :
  • Pre-purify starting materials via column chromatography.
  • Conduct control experiments under inert atmospheres (N₂/Ar) to isolate variables.

Q. What ethical and methodological considerations apply to experimental designs involving this compound?

  • Ethical Compliance : Adhere to waste disposal regulations for organic esters (e.g., neutralization before disposal) .
  • Statistical Rigor : Collaborate with statisticians to design replicates (n ≥ 3) and apply ANOVA for yield comparisons .

Q. How is this compound utilized in polymer and material science research?

The ester’s bifunctional reactivity (acidic α-hydrogen and ester group) enables its use as a monomer in polycondensation reactions. For example, copolymerization with methoxyethane yields polymers with tunable thermal stability . Methodological Tip : Use gel permeation chromatography (GPC) to determine polymer molecular weight distributions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethanedioic acid esters differ in alkyl chain length and substitution patterns. Below is a comparative analysis:

Table 1: Structural Comparison of Oxalic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key References
Monoethyl oxalate C₄H₆O₄ 118.088 Ethyl (monoester)
Dimethyl oxalate C₄H₆O₄ 118.088 Methyl (diester)
Diethyl oxalate C₆H₁₀O₄ 146.14 Ethyl (diester)
Dibutyl oxalate C₁₀H₁₈O₄ 202.25 Butyl (diester)
Eicosanedioic acid monoethyl ester C₂₂H₄₁O₄ 369.559 Ethyl (monoester, long-chain)

Physical and Chemical Properties

  • Volatility: Dimethyl oxalate (boiling point ~163°C) is more volatile than diethyl (bp ~185°C) or dibutyl esters (bp ~290°C) due to shorter alkyl chains. Monoethyl oxalate, being a monoester, has intermediate polarity and solubility .
  • Reactivity: Monoethyl oxalate’s free carboxylic acid group enables participation in acid-catalyzed reactions (e.g., esterification in biodiesel synthesis) , whereas diesters are more stable and serve as solvents or plasticizers .

Research Findings and Trends

  • Biodiesel Optimization: Monoethyl oxalate enhances transesterification efficiency by reducing catalyst requirements (2% addition increases ester yield to >96.5%) .
  • Phytochemical Studies: Dimethyl oxalate is identified as a minor constituent in plant metabolomics, suggesting roles in secondary metabolism .
  • Bio-Oil Upgrading: Diethyl oxalate in pyrolysis bio-oil is converted to higher-value esters (e.g., hexanoic acid methyl ester) via catalytic processes .

Properties

Molecular Formula

C4H5O4-

Molecular Weight

117.08 g/mol

IUPAC Name

2-ethoxy-2-oxoacetate

InChI

InChI=1S/C4H6O4/c1-2-8-4(7)3(5)6/h2H2,1H3,(H,5,6)/p-1

InChI Key

JRMAQQQTXDJDNC-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

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